molecular formula C28H23NO7 B4140121 2-(1,3-benzodioxol-5-ylmethyl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-benzodioxol-5-ylmethyl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B4140121
M. Wt: 485.5 g/mol
InChI Key: PHWOVPZNZCAVGD-UHFFFAOYSA-N
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Description

The compound 2-(1,3-benzodioxol-5-ylmethyl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to the chromeno[2,3-c]pyrrole-3,9-dione family, a class of fused heterocycles with demonstrated biological relevance. Its structure features:

  • A chromeno[2,3-c]pyrrole-3,9-dione core, which combines chromone and pyrrole moieties.
  • A 4-ethoxy-3-methoxyphenyl substituent at the 1-position, offering electronic modulation through alkoxy groups.

Synthesis: The compound is synthesized via a one-pot multicomponent reaction (MCR) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aryl aldehydes, and primary amines . This method enables rapid diversification of substituents while maintaining high efficiency and step economy.

The benzodioxole and alkoxyaryl groups in this derivative may enhance target binding or pharmacokinetic profiles compared to simpler analogues.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-1-(4-ethoxy-3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO7/c1-3-33-20-11-9-17(13-22(20)32-2)25-24-26(30)18-6-4-5-7-19(18)36-27(24)28(31)29(25)14-16-8-10-21-23(12-16)35-15-34-21/h4-13,25H,3,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWOVPZNZCAVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C6C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its potential as a pharmacophore in drug design. Its structural features enable it to interact with various biological targets, suggesting possible therapeutic effects. The following areas are of particular interest:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains by inhibiting folic acid synthesis. Preliminary studies suggest this compound may exhibit comparable antimicrobial properties due to its structural similarities to known sulfonamides.
  • Cardiovascular Effects : Research indicates that related compounds can influence cardiovascular functions. In isolated rat heart models, derivatives have demonstrated effects on perfusion pressure and coronary resistance, suggesting potential applications in treating hypertension and other cardiovascular diseases.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions (e.g., oxidation, reduction, and substitution) allows chemists to create more complex molecules tailored for specific applications in pharmaceuticals and materials science.

Material Science

The compound's unique properties are being explored for developing new materials with specific functionalities. For instance:

  • Anti-fog coatings : The chemical structure may provide hydrophobic properties suitable for creating surfaces that resist fogging.
  • Novel polymers : Incorporating this compound into polymer matrices could lead to materials with enhanced mechanical or thermal properties.

Experimental Findings

Research has yielded insights into the biological activities and chemical reactivity of the compound. The following table summarizes key findings:

Study FocusCompound TestedDoseObserved Effect
Antimicrobial ActivitySulfonamide derivativesVariousInhibition of bacterial growth
Cardiovascular EffectsVarious benzenesulfonamides0.001 nMDecreased perfusion pressure
Chemical Reactivity2-(1,3-benzodioxol-5-ylmethyl)-...N/AOxidation and substitution reactions observed

Cardiovascular Effects

In a study evaluating the influence of sulfonamide derivatives on isolated rat hearts, researchers found that certain compounds significantly reduced perfusion pressure over time. This suggests mechanisms through which these compounds could be utilized in treating cardiovascular diseases.

Comparison with Similar Compounds

Key Observations :

The 4-ethoxy-3-methoxyphenyl group provides steric bulk and electron-donating effects, which may influence receptor binding (e.g., glucokinase activation ).

Synthetic Efficiency: The one-pot MCR used for the target compound outperforms multi-step methods (e.g., ) in atom economy and scalability. Spiro derivatives require specialized cyclization conditions, limiting diversification .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-Methyl-1-phenyl Derivative Spiro Derivatives
Molecular Weight (g/mol) ~495 ~320 ~450–500
clogP (Estimated) 3.5 2.1 2.8–3.2
Hydrogen Bond Acceptors 8 5 7–9
Solubility (Predicted) Low (aqueous) Moderate Low

Implications : The target compound’s higher molecular weight and lipophilicity may limit oral bioavailability but could favor topical or sustained-release applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer: The compound can be synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . Key variables include temperature (60–80°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., acetic acid). Optimization can employ statistical experimental design (e.g., factorial or response surface methodology) to identify critical parameters (e.g., molar ratios, reaction time) for maximizing yield .

Q. Which spectroscopic techniques are most effective for structural elucidation, and how should data interpretation address ambiguities?

  • Methodological Answer: Use a combination of 1H^1H/13C^{13}C NMR (for substituent positioning), high-resolution mass spectrometry (HRMS for molecular formula confirmation), and X-ray crystallography (for absolute stereochemistry). For ambiguous NOESY/ROESY signals, compare computational predictions (DFT-based chemical shift calculations) with experimental data to resolve conformational isomers .

Q. What substituent variations are synthetically tolerated in the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold?

  • Methodological Answer: Evidence from 223 analogs shows tolerance for electron-donating (e.g., methoxy, ethoxy) and electron-withdrawing groups (e.g., nitro, halogens) on the aryl aldehyde and benzodioxole moieties. Steric hindrance limits bulkier substituents (e.g., tert-butyl) at the 2-position .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity while minimizing experimental bias?

  • Methodological Answer:

  • Step 1: Generate a diverse library of analogs using combinatorial chemistry (e.g., varying substituents on the benzodioxole and ethoxyphenyl groups) .
  • Step 2: Employ high-throughput screening (HTS) with orthogonal assays (e.g., enzymatic inhibition and cell-based viability) to reduce false positives.
  • Step 3: Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. How can computational reaction path search methods accelerate the development of novel derivatives?

  • Methodological Answer: Integrate quantum chemical calculations (e.g., DFT for transition state modeling) with machine learning (ML) to predict viable reaction pathways. For example:

  • Workflow:

Use density functional theory (DFT) to map energy profiles for key intermediates.

Train ML models on existing reaction data (e.g., substituent effects on yield) to prioritize synthetic routes.

Validate predictions via rapid parallel synthesis (<10 mg scale) .

Q. How should contradictory data in pharmacological assays (e.g., varying IC50 values across studies) be addressed?

  • Methodological Answer:

  • Analysis: Re-evaluate assay conditions (e.g., buffer pH, cell line passage number) for consistency. Use standardized reference compounds (e.g., positive controls) to calibrate inter-lab variability.
  • Resolution: Apply meta-analysis techniques (e.g., random-effects models) to quantify heterogeneity and identify confounding variables (e.g., solvent choice affecting compound solubility) .

Q. What strategies mitigate degradation during long-term stability studies of this compound?

  • Methodological Answer:

  • Experimental Design: Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV monitoring. Identify degradation products via LC-MS/MS.
  • Mitigation: Optimize formulation using lyophilization (for aqueous instability) or excipients (e.g., cyclodextrins for oxidation-prone moieties) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzodioxol-5-ylmethyl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzodioxol-5-ylmethyl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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